molecular formula C10H9N3 B567373 [3,4'-Bipyridin]-5-amine CAS No. 1214324-04-5

[3,4'-Bipyridin]-5-amine

Cat. No.: B567373
CAS No.: 1214324-04-5
M. Wt: 171.203
InChI Key: FNBJZGHHEMUQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4'-Bipyridin]-5-amine (CAS: 1214324-04-5) is a heteroaromatic compound consisting of two pyridine rings connected at the 3- and 4'-positions, with an amine group at the 5-position of the first pyridine ring. Its molecular formula is C₁₀H₉N₃ (MW: 171.20 g/mol), and it is characterized by the SMILES string Nc1cncc(c1)c1ccncc1 . This compound is primarily utilized in medicinal chemistry as a building block for kinase inhibitors, particularly in the development of cyclin-dependent kinase (CDK) inhibitors targeting HER2-positive breast cancers . Its structural flexibility allows for functionalization at various positions, enabling tailored interactions with biological targets.

Properties

IUPAC Name

5-pyridin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBJZGHHEMUQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673523
Record name [3,4'-Bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214324-04-5
Record name [3,4'-Bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: [3,4’-Bipyridin]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[3,4’-Bipyridin]-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,4’-Bipyridin]-5-amine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. As a ligand, it can form stable complexes with transition metals, influencing their reactivity and catalytic properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues Based on Bipyridine Linkage

The position of the pyridine linkage and substituents significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Bipyridine Linkage Substituents Molecular Formula Key Applications/Findings References
[3,4'-Bipyridin]-5-amine 3,4' -NH₂ at 5-position C₁₀H₉N₃ CDK inhibitors (e.g., compound 16d)
[2,3'-Bipyridin]-5-amine 2,3' -NH₂ at 5-position C₁₀H₉N₃ Intermediate for purine derivatives
[2,2'-Bipyridin]-5-amine 2,2' -NH₂ at 5-position C₁₀H₉N₃ Chelation agents (e.g., metal ligands)
6-Chloro-[3,4'-Bipyridin]-5-amine 3,4' -NH₂ at 5, -Cl at 6 C₁₀H₈ClN₃ Enhanced binding affinity in kinase assays
6'-Methoxy-[3,3'-Bipyridin]-4-amine 3,3' -NH₂ at 4, -OCH₃ at 6' C₁₁H₁₁N₃O Improved solubility and metabolic stability

Key Observations :

  • Substituent Effects : Chlorination at the 6-position (e.g., 6-Chloro-[3,4'-Bipyridin]-5-amine) increases electrophilicity, improving target engagement in CDK inhibition . Methoxy groups (e.g., 6'-Methoxy-[3,3'-Bipyridin]-4-amine) enhance solubility but may reduce membrane permeability .

Functionalized Derivatives

Derivatization of this compound expands its utility:

Derivative Name Functional Group Added Molecular Formula Application References
N-(2-Pyrrolidinylmethyl)-[3,4'-Bipyridin]-5-amine Pyrrolidinylmethyl at amine C₁₅H₁₈N₄ Potential CNS-targeting agents
Acetamide-N-(1,6-dihydro-6-oxo-[3,4'-bipyridin]-5-yl) Acetamide at 5-position C₁₂H₁₁N₃O₂ Prodrug formulation for improved bioavailability
2-Chloro-9-isopropyl-N-([3,4'-Bipyridin]-6-ylmethyl)-9H-purin-6-amine (16d) Purine-6-amine conjugate C₁₉H₁₉ClN₈ Potent CDK inhibitor (IC₅₀: 12 nM against CDK2)

Key Findings :

  • Conjugation with Purines: Compound 16d, derived from [3,4'-Bipyridin]-6-ylmethanamium, demonstrates nanomolar potency against CDK2, highlighting the scaffold's versatility in kinase inhibitor design .
  • Prodrug Strategies : Acetamide derivatives improve solubility and metabolic stability, addressing limitations of the parent amine .

Biological Activity

[3,4'-Bipyridin]-5-amine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bipyridine structure where two pyridine rings are connected at the 3 and 4 positions with an amine group located at the 5 position. This unique structure imparts distinct electronic properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Metal Ion Coordination : The bipyridine moiety can chelate metal ions, forming coordination complexes that exhibit unique biological effects.
  • Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, influencing critical biochemical pathways.
  • Cellular Signaling : It has been observed to affect cellular signaling pathways, potentially leading to anti-inflammatory and anticancer effects.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown effectiveness against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in human glioblastoma cells (U373 MG) through mechanisms involving NF-κB phosphorylation inhibition and modulation of gene expression related to apoptosis and cell cycle regulation .
  • In Vivo Studies : Animal models have indicated that this compound can reduce tumor growth and metastasis, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented:

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and COX-2. In vivo studies on Wistar albino rats showed stabilization of lysosomal membranes and a reduction in inflammatory markers .
  • Experimental Results : In vitro assays indicated an IC50 value for protein denaturation at 218.9 ± 15.6 μg/mL, demonstrating its potential to protect against inflammation-induced cellular damage .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

  • In Vitro Efficacy : The compound has been tested against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in bacterial cultures, indicating its potential as an antimicrobial agent .
MicroorganismInhibition Zone Diameter (mm)
Bacillus cereus23.33
Staphylococcus pyogenes22.33
Pseudomonas aeruginosa23.00
Klebsiella pneumoniae22.66

Case Studies

  • Case Study on Cancer Treatment :
    A study conducted on U373 MG cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Case Study on Inflammation :
    In an animal model assessing paw edema induced by carrageenan, administration of this compound resulted in a marked reduction in edema formation and inflammatory mediator levels, suggesting its efficacy in managing inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.